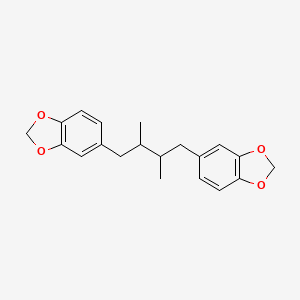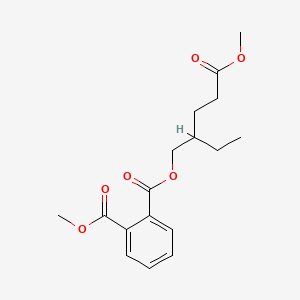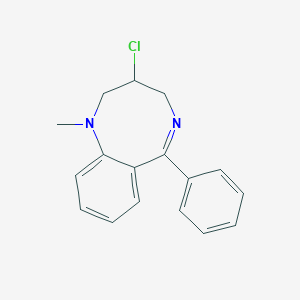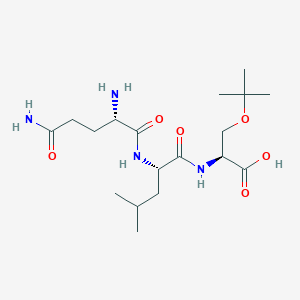
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is a synthetic peptide compound It is composed of three amino acids: L-glutamine, L-leucine, and O-tert-butyl-L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The tert-butyl group serves as a protecting group for the hydroxyl group of serine, preventing unwanted side reactions during the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Deprotection: The tert-butyl group can be removed using trifluoroacetic acid (TFA), revealing the free hydroxyl group of serine.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the tert-butyl group.
Hydrochloric Acid (HCl): Can be used for hydrolysis of peptide bonds.
Palladium on Charcoal (Pd/C): Used in hydrogenation reactions to remove protecting groups.
Major Products Formed
Free Amino Acids: Resulting from hydrolysis.
Deprotected Peptide: Resulting from the removal of the tert-butyl group.
Applications De Recherche Scientifique
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of more complex peptides and proteins.
Drug Development: Investigated for its potential use in developing peptide-based drugs.
Biological Studies: Used in studies to understand protein-protein interactions and enzyme-substrate specificity
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can mimic natural peptides, binding to active sites and modulating biological pathways. The tert-butyl group can influence the compound’s stability and solubility, affecting its overall activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-leucyl-L-serine: Similar structure but lacks the tert-butyl group.
L-Glutaminyl-L-leucyl-O-benzyl-L-serine: Contains a benzyl group instead of a tert-butyl group.
Uniqueness
L-Glutaminyl-L-leucyl-O-tert-butyl-L-serine is unique due to the presence of the tert-butyl group, which provides steric hindrance and protects the hydroxyl group of serine. This protection is crucial during peptide synthesis, preventing unwanted side reactions and ensuring the integrity of the final product .
Propriétés
Numéro CAS |
82996-84-7 |
|---|---|
Formule moléculaire |
C18H34N4O6 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C18H34N4O6/c1-10(2)8-12(21-15(24)11(19)6-7-14(20)23)16(25)22-13(17(26)27)9-28-18(3,4)5/h10-13H,6-9,19H2,1-5H3,(H2,20,23)(H,21,24)(H,22,25)(H,26,27)/t11-,12-,13-/m0/s1 |
Clé InChI |
YTTAPHIDIXUOTJ-AVGNSLFASA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(COC(C)(C)C)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


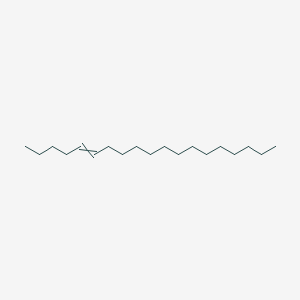
![1-(3-Ethoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14430939.png)
![4-[[(4R)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14430946.png)
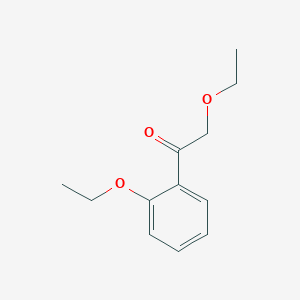
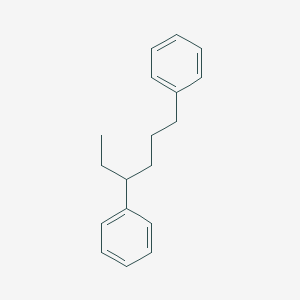

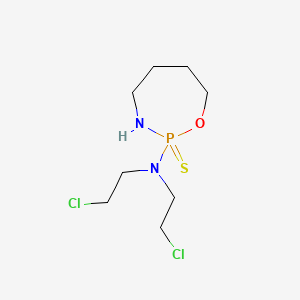



![Spiro[6,7-dioxabicyclo[3.2.2]nonane-2,9'-fluorene]](/img/structure/B14431005.png)
